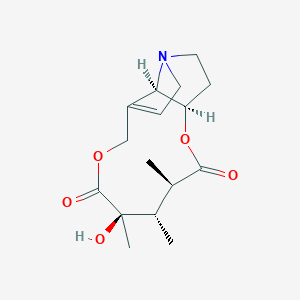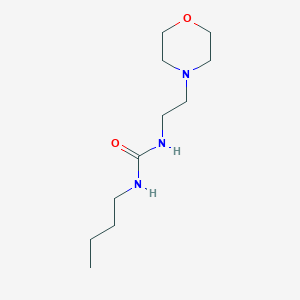![molecular formula C13H9BrO B3033872 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1237107-66-2](/img/structure/B3033872.png)
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde
概要
説明
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde, also known as 4-bromo-3-phenyl-1-phenyl-1-propanal, is a compound derived from biphenyl, an aromatic hydrocarbon. It is a colorless, oily liquid with a characteristic odor, and is insoluble in water. This compound is used in a variety of research applications, including as a reagent in organic synthesis, as a building block for pharmaceuticals, and as a fluorescent labeling agent.
科学的研究の応用
Synthesis and Material Applications
4-Bromo-[1,1'-biphenyl]-3-carbaldehyde has various applications in the field of synthetic chemistry and materials science. It is utilized in the synthesis of phenanthridines through photochemically-mediated cyclization, as demonstrated by Ntsimango et al. (2021), who used a related biphenyl carbaldehyde derivative in their synthesis process. This method was effectively applied in the synthesis of complex molecules like triphaeridine (Ntsimango, Ngwira, Bode, & de Koning, 2021). Additionally, the compound has been used in the preparation of novel fluorescent probes with potential applications in detecting biological substances. For instance, Chu et al. (2019) developed a fluorescence probe that exhibited high selectivity and sensitivity toward homocysteine, a critical amino acid in biological systems (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Catalytic and Photophysical Studies
In the realm of catalysis and photophysical studies, this compound has shown promising results. Cho and Kim (2008) explored its application in palladium-catalyzed cyclization, a vital reaction in organic synthesis (Cho & Kim, 2008). Additionally, the compound's photophysical properties were investigated by Singh et al. (2013), who studied its structure and emission spectrum in different solvents, providing valuable insights into its potential applications in material science (Singh, Rawat, Negi, Pant, Rawat, Joshi, & Thapliyal, 2013).
Applications in Organic Light-Emitting Diodes (OLEDs)
Furthermore, this compound plays a significant role in the development of materials for organic light-emitting diodes (OLEDs). Xu and Yu (2011) used a derivative of this compound to synthesize novel fluorescent aryl-substituted thiophene derivatives, which are promising materials for OLEDs (Xu & Yu, 2011).
作用機序
Target of Action
The primary target of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins, in the liver.
Mode of Action
The compound interacts with its target enzymes in a way that it undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene . This suggests that the compound may act as a substrate for these enzymes, undergoing a transformation as part of its interaction.
Result of Action
Its reduction to biphenyl suggests a potential change in its chemical structure and properties, which could influence its interactions with other molecules and cells .
生化学分析
Biochemical Properties
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of various substances in the liver . The interaction between 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde and these enzymes leads to its reduction to biphenyl, highlighting its role in metabolic processes.
Cellular Effects
The effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with cytochrome P-450 enzymes can lead to changes in the expression of genes involved in detoxification processes . Additionally, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its binding interactions with biomolecules. This compound binds to cytochrome P-450 enzymes, leading to the inhibition or activation of these enzymes . The binding of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde to these enzymes can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can have lasting effects on cellular function, particularly in in vitro studies where it has been observed to influence enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can exhibit toxic effects, including liver damage and disruption of metabolic processes . These threshold effects highlight the importance of dosage considerations in experimental settings.
Metabolic Pathways
4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. These enzymes facilitate the reduction of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde to biphenyl, a process that involves various cofactors and intermediate metabolites . This interaction can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution mechanisms are crucial for understanding the compound’s effects at the cellular level.
Subcellular Localization
The subcellular localization of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is essential for its activity and function, as it determines the specific interactions and processes it can influence.
特性
IUPAC Name |
2-bromo-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRVBHOXVVOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)
![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)
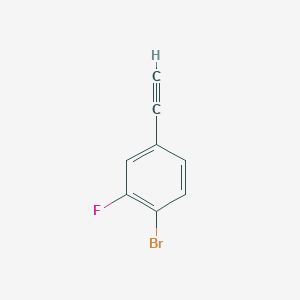
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)
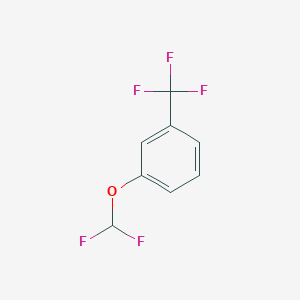
![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
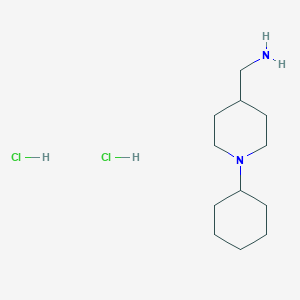
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B3033804.png)

